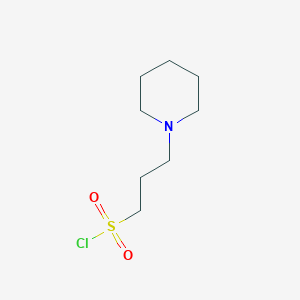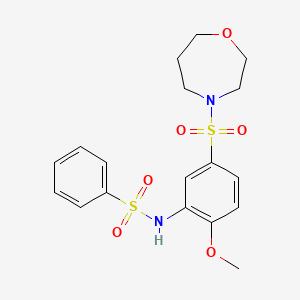
(3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a 4-methylphenyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using a suitable aryl halide and a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide and a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the substituents introduced, such as halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
(3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of (3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways and physiological processes, leading to various effects.
類似化合物との比較
Similar Compounds
- (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride
- (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
(3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity, biological activity, and physical properties. This makes it distinct from other similar compounds and can lead to different applications and effects.
特性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC名 |
(3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1 |
InChIキー |
TVXRDUVQBHIKHO-VZXYPILPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl |
正規SMILES |
CC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


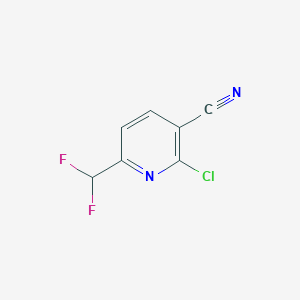
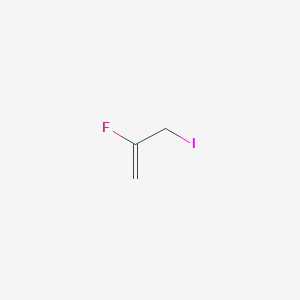
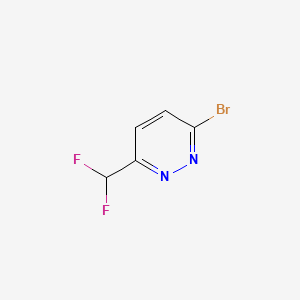
![2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide](/img/structure/B13481022.png)
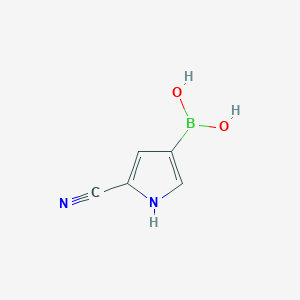
![2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride](/img/structure/B13481038.png)

![5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13481048.png)
![N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13481052.png)
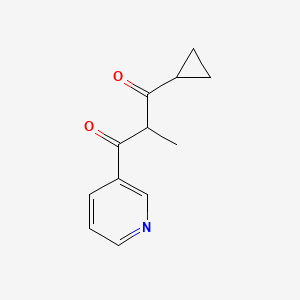
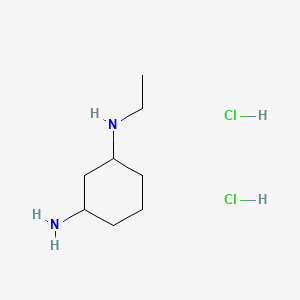
![N'-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide](/img/structure/B13481073.png)
